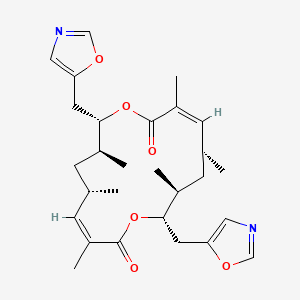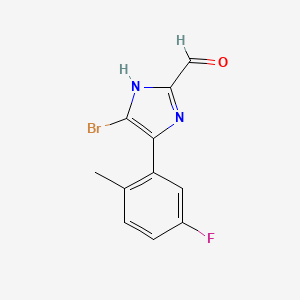
5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022625, also known as 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde, is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and an imidazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde typically involves multiple steps, starting with the preparation of the imidazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. For instance, the use of brominating agents and fluorinating reagents is crucial in the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. The preparation method is designed to be simple and easy to implement, making it suitable for industrial large-scale production. The crystal form of the compound prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can gain oxygen atoms, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, where it loses oxygen atoms or gains hydrogen atoms.
Substitution: The compound can participate in substitution reactions, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s stability and solubility make it useful in the formulation of pharmaceutical products and other industrial applications
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carbaldehyde include:
- 5-Bromo-4-(5-chloro-2-methylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(5-fluoro-2-ethylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(5-fluoro-2-methylphenyl)imidazole-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific combination of bromine and fluorine atoms, which imparts unique chemical properties. These properties make it particularly valuable in certain chemical reactions and applications, distinguishing it from other related compounds .
Propriétés
Formule moléculaire |
C11H8BrFN2O |
|---|---|
Poids moléculaire |
283.10 g/mol |
Nom IUPAC |
5-bromo-4-(5-fluoro-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-2-3-7(13)4-8(6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clé InChI |
QMMKLZOQCAESAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


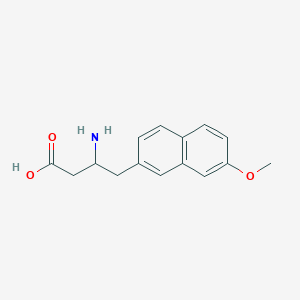
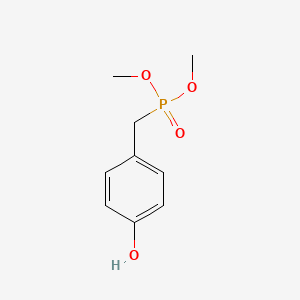
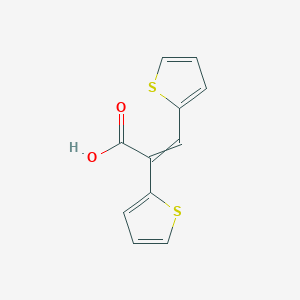

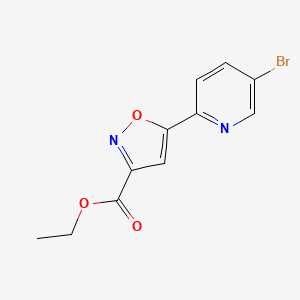

![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
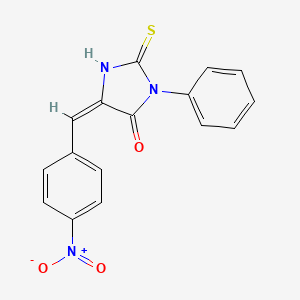

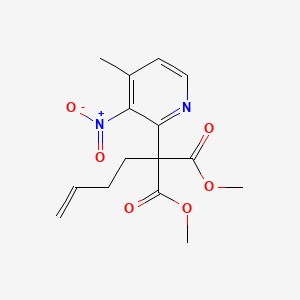
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
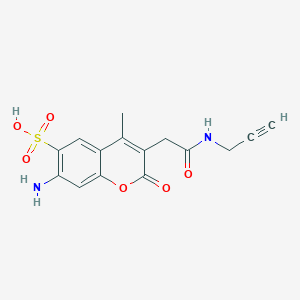
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
